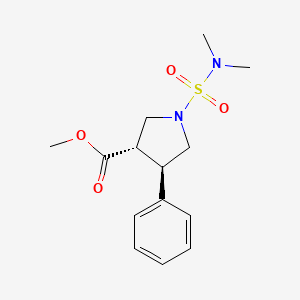
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide, also known as MTX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTX-1 is a thiazole derivative that exhibits promising biological activities, including antitumor, antibacterial, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide is its antitumor activity. Studies have shown that N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been shown to exhibit antibacterial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Wirkmechanismus
The mechanism of action of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits low toxicity towards normal cells, making it a potential candidate for the development of new anticancer drugs. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide in lab experiments is its potent biological activities, which make it a valuable tool for studying various biological processes. Additionally, N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide exhibits low toxicity towards normal cells, making it a safer alternative to other compounds that may exhibit higher toxicity. However, one of the limitations of using N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide and its potential therapeutic applications. Finally, the development of new derivatives of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide may lead to the discovery of compounds with even more potent biological activities.
Synthesemethoden
The synthesis of N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 8-aminoquinoline with thioacetic acid to form 8-(methylthio)quinoline. The second step involves the reaction of 8-(methylthio)quinoline with methyl isothiocyanate to form N-methyl-8-(methylthio)quinoline-4-carboxamide. Finally, the N-methyl-8-(methylthio)quinoline-4-carboxamide is reacted with sodium hydride and carbon disulfide to form N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide.
Eigenschaften
IUPAC Name |
N-methyl-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-17(14(18)11-8-19-9-16-11)12-6-2-4-10-5-3-7-15-13(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLPQCTYDSZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1N=CC=C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![1-[(4-Methylthiophen-3-yl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B6625139.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)


![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625193.png)
![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)